molecular formula C17H23NO5 B3097972 Boc-Cis-Hyp-OBzl CAS No. 132622-90-3

Boc-Cis-Hyp-OBzl

Cat. No.: B3097972
CAS No.: 132622-90-3
M. Wt: 321.4 g/mol
InChI Key: BEIPCYKSYYZEJH-KBPBESRZSA-N
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Description

Boc-Cis-Hyp-OBzl, also known as tert-butyloxycarbonyl-cis-4-hydroxy-L-proline benzyl ester, is a derivative of hydroxyproline. Hydroxyproline is an amino acid commonly found in collagen, the main structural protein in connective tissues. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the amino group, while the OBzl (benzyl ester) group protects the carboxyl group. This compound is often used in peptide synthesis and structural studies of collagen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cis-Hyp-OBzl typically involves the protection of the amino and carboxyl groups of cis-4-hydroxy-L-proline. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The carboxyl group is protected by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions

Boc-Cis-Hyp-OBzl undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Ester Hydrolysis: Removal of the benzyl ester group using hydrogenation with palladium on carbon (Pd/C) or catalytic hydrogenation.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

    Hydrolysis: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Deprotection: Cis-4-hydroxy-L-proline.

    Hydrolysis: Cis-4-hydroxy-L-proline and benzyl alcohol.

Scientific Research Applications

Boc-Cis-Hyp-OBzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Cis-Hyp-OBzl is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the benzyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.

Comparison with Similar Compounds

Boc-Cis-Hyp-OBzl can be compared with other similar compounds such as Boc-Pro-Hyp-Gly-OBzl and Boc-Ala-Hyp-Gly-OBzl. These compounds also contain the Boc and OBzl protecting groups and are used in peptide synthesis and structural studies of collagen. this compound is unique in its specific configuration and the presence of the cis-4-hydroxyproline moiety, which imparts distinct structural and functional properties .

List of Similar Compounds

  • Boc-Pro-Hyp-Gly-OBzl
  • Boc-Ala-Hyp-Gly-OBzl
  • Boc-Hyp-OBzl

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIPCYKSYYZEJH-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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